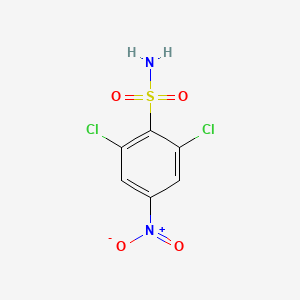
3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine is a compound that belongs to the class of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. This particular compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and properties.
Vorbereitungsmethoden
The synthesis of 3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-(tert-butyl)-1-methyl-1h-1,2,4-triazole with propylamine under specific conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines.
Addition: The compound can undergo addition reactions with electrophiles, such as aldehydes or ketones, to form imines or other addition products
Wissenschaftliche Forschungsanwendungen
3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of 3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the amine group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine include other triazole-containing amines and substituted amines. Some examples are:
3-(tert-butyl)-1-methyl-1h-1,2,4-triazole: Lacks the propylamine side chain but shares the triazole and tert-butyl groups.
1-methyl-1h-1,2,4-triazole-3-amine: Similar triazole structure but without the tert-butyl group.
N-propyl-1h-1,2,4-triazole-3-amine: Contains a propyl group but lacks the tert-butyl substituent.
The uniqueness of this compound lies in its combination of the triazole ring, tert-butyl group, and propylamine side chain, which together confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H20N4 |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
3-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-10(2,3)9-12-8(6-5-7-11)14(4)13-9/h5-7,11H2,1-4H3 |
InChI-Schlüssel |
SOCFBBFBNPMPNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C(=N1)CCCN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13620337.png)


